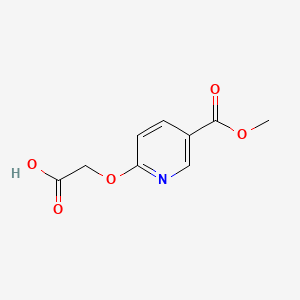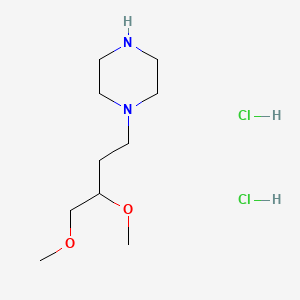
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride is a synthetic compound known for its potential implications in various fields of research. It is characterized by its molecular formula C10H24Cl2N2O2 and a molecular weight of 275.2
准备方法
The synthesis of 1-(3,4-Dimethoxybutyl)piperazinedihydrochloride typically involves the reaction of piperazine with 3,4-dimethoxybutyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 1-(3,4-Dimethoxybutyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular signaling pathways .
相似化合物的比较
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)piperazine: This compound has a similar structure but with a benzyl group instead of a butyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride:
1-(3,4-Difluorophenyl)piperazine: This compound features fluorine atoms on the phenyl ring, offering different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for research and development.
属性
分子式 |
C10H24Cl2N2O2 |
|---|---|
分子量 |
275.21 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxybutyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O2.2ClH/c1-13-9-10(14-2)3-6-12-7-4-11-5-8-12;;/h10-11H,3-9H2,1-2H3;2*1H |
InChI 键 |
SPFPTJDGMMXKBB-UHFFFAOYSA-N |
规范 SMILES |
COCC(CCN1CCNCC1)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



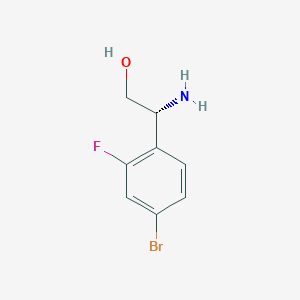
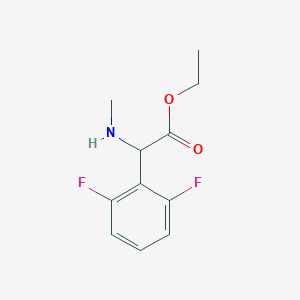
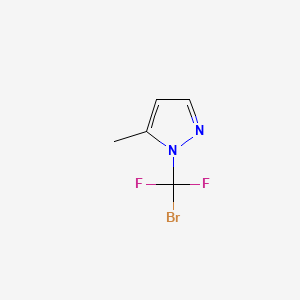
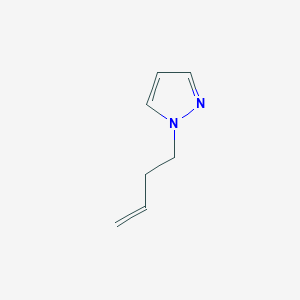
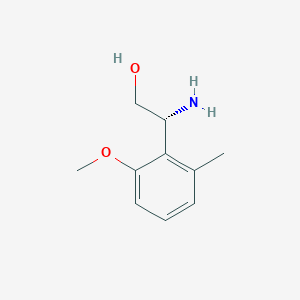
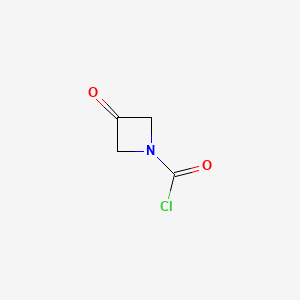
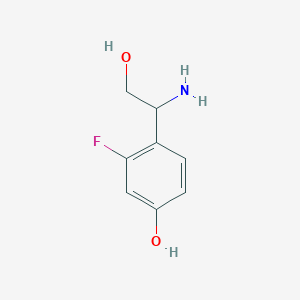

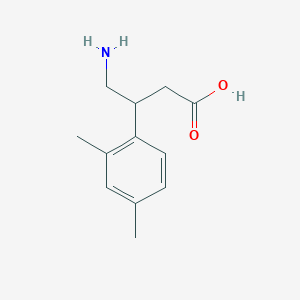


![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
